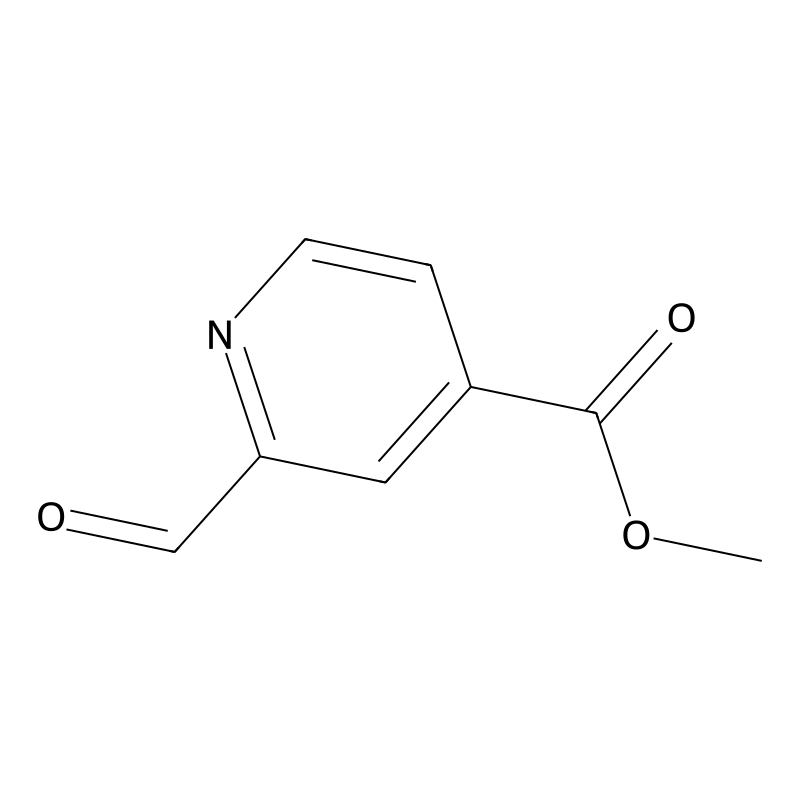

Methyl 2-formylisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl 2-formylisonicotinate” is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

It’s typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 .

Methyl 2-formylisonicotinate is an organic compound with the molecular formula and a molecular weight of 165.15 g/mol. This compound is classified under the category of isonicotinic acid derivatives, featuring a pyridine ring substituted with both a formyl group and a methyl ester. Its structure includes a methyl group attached to the nitrogen of the isonicotinic acid, which contributes to its unique chemical properties and biological activities. Methyl 2-formylisonicotinate is identified by its CAS number 125104-34-9 and has been studied for its potential applications in medicinal chemistry and organic synthesis .

- Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or more complex structures.

- Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that methyl 2-formylisonicotinate exhibits notable biological activities, particularly in the realm of pharmacology. It has been investigated for:

- Antimicrobial Properties: Some studies suggest that derivatives of isonicotinic acids possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Compounds related to methyl 2-formylisonicotinate may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Potential Anticancer Activity: Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action .

Methyl 2-formylisonicotinate can be synthesized through several methods:

- Condensation Reactions: One common approach involves the condensation of methyl isonicotinate with an appropriate aldehyde under acidic conditions.

- Formylation of Isonicotinic Acid Derivatives: Another method includes the formylation of isonicotinic acid derivatives using formic acid or other formylating agents.

- Reflux Conditions: Typically, these reactions are carried out under reflux to ensure complete reaction and higher yields .

The applications of methyl 2-formylisonicotinate are diverse:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or inflammation.

- Organic Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules, including potential agrochemicals and materials science applications.

- Research Tool: Its unique structure makes it suitable for studies in medicinal chemistry and drug design .

Interaction studies involving methyl 2-formylisonicotinate typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes involved in disease pathways.

- Binding Studies: Assessing its interaction with receptors to understand its pharmacodynamics better.

Such studies are crucial for determining its viability as a therapeutic agent .

Methyl 2-formylisonicotinate shares structural similarities with several other compounds in the isonicotinic acid family. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8 | 0.74 |

| Methyl 2,6-dimethylisonicotinate | 142896-15-9 | 0.94 |

| Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 | 0.94 |

| Ethyl 2-formylisonicotinate | 21908-08-7 | 0.79 |

| Dimethyl pyridine-2,4-dicarboxylate | 25658-36-0 | 0.89 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of methyl 2-formylisonicotinate lies in its specific substitution pattern on the pyridine ring, which may influence its biological activity and reactivity compared to these analogs .